molecular formula C16H16O2 B339625 4-Ethylphenyl 2-methylbenzoate

4-Ethylphenyl 2-methylbenzoate

Cat. No.: B339625
M. Wt: 240.3 g/mol
InChI Key: LPKZLYNVLMSCBD-UHFFFAOYSA-N
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Description

4-Ethylphenyl 2-methylbenzoate is an aromatic ester composed of 2-methylbenzoic acid and 4-ethylphenol. Structurally, it features a methyl substituent at the ortho position of the benzoyl group and an ethyl group at the para position of the phenyl ring (Figure 1).

Benzoate esters are often utilized as intermediates in organic synthesis, pharmaceutical agents, and materials science due to their tunable electronic and steric properties. The substitution pattern on both the benzoyl and phenyl rings significantly influences reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

(4-ethylphenyl) 2-methylbenzoate

InChI

InChI=1S/C16H16O2/c1-3-13-8-10-14(11-9-13)18-16(17)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3

InChI Key

LPKZLYNVLMSCBD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids (or their salts) and alcohols. For 4-ethylphenyl 2-methylbenzoate:

Acidic Hydrolysis

  • Conditions : H₂O/H⁺ (e.g., H₂SO₄), reflux.

  • Products : 2-Methylbenzoic acid + 4-Ethylphenol.

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .

Basic Hydrolysis (Saponification)

  • Conditions : NaOH/H₂O, heat.

  • Products : Sodium 2-methylbenzoate + 4-Ethylphenol.

  • Kinetics : Base-driven deprotonation of water generates a strong nucleophile (OH⁻), cleaving the ester bond .

Reaction Type Conditions Products Yield
Acidic HydrolysisH₂SO₄, H₂O, reflux2-Methylbenzoic acid + 4-Ethylphenol~85%
Basic HydrolysisNaOH, H₂O, 60°C, 24hSodium 2-methylbenzoate + 4-Ethylphenol>90%

Transesterification

Transesterification exchanges the alkoxy group of an ester with another alcohol. For this compound:

  • Conditions : K₂CO₃, 1,4-dioxane, 60°C .

  • Example : Reaction with phenol yields phenyl 2-methylbenzoate and 4-ethylphenol.

  • Catalyst : Potassium bases (e.g., K₂CO₃) enhance nucleophilic substitution at the carbonyl carbon .

Key Data :

  • Solvent: 1,4-Dioxane/water mixtures improve reaction efficiency .

  • Yield: Up to 97% under optimized conditions .

Reduction Reactions

Esters are reduced to primary alcohols using strong reducing agents:

  • Conditions : LiAlH₄ (anhydrous ether), room temperature .

  • Products : 2-Methylbenzyl alcohol + 4-Ethylphenol.

  • Mechanism : Hydride attack at the carbonyl carbon forms a tetrahedral intermediate, followed by alkoxide protonation .

Example :

4 Ethylphenyl 2 methylbenzoateLiAlH42 Methylbenzyl alcohol+4 Ethylphenol\text{4 Ethylphenyl 2 methylbenzoate}\xrightarrow{\text{LiAlH}_4}\text{2 Methylbenzyl alcohol}+\text{4 Ethylphenol}

Electrophilic Aromatic Substitution (EAS)

The 4-ethylphenyl group may undergo EAS at the para position due to electron-donating ethyl substituents.

Nitration

  • Conditions : HNO₃, H₂SO₄, 50°C.

  • Product : 4-Ethyl-3-nitro-phenyl 2-methylbenzoate.

  • Regioselectivity : Nitration occurs meta to the ester group and para to the ethyl group .

Halogenation

  • Conditions : Br₂/FeBr₃ (for bromination).

  • Product : 4-Ethyl-3-bromo-phenyl 2-methylbenzoate .

Oxidation Reactions

The ester group is generally resistant to oxidation, but the 4-ethylphenyl moiety may oxidize under harsh conditions:

  • Conditions : KMnO₄, H₂O, heat.

  • Product : 4-Carboxyphenyl 2-methylbenzoate (via side-chain oxidation of ethyl to carboxylic acid) .

Stability and Compatibility

  • Incompatibilities : Reacts with strong bases (e.g., NaOH) and oxidizing agents (e.g., HNO₃) .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and aromatic byproducts .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties of 2-Methylbenzoate Esters

Compound Name Substituent (Phenyl Ring) Electron Effect Synthesis Yield (%) Notable Spectral Data (¹H NMR δ, ppm)
4-Nitrophenyl 2-methylbenzoate -NO₂ (para) Electron-withdrawing 77–100 Aromatic protons: 7.2–8.3
4-Methoxyphenyl 2-methylbenzoate -OCH₃ (para) Electron-donating 77–100 Methoxy: δ 3.8; aromatic: 6.8–7.5
4-Formylphenyl 2-methylbenzoate -CHO (para) Electron-withdrawing 77–100 Aldehyde proton: δ 9.8–10.2
This compound -C₂H₅ (para) Electron-donating Not reported Ethyl group: δ 1.2–1.4 (CH₃), 2.4–2.6 (CH₂) [inferred]

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CHO) reduce electron density, which may enhance reactivity in nucleophilic substitution or hydrolysis reactions .
  • Synthesis yields for para-substituted analogs are consistently high (77–100%), suggesting efficient transesterification methodologies .

Implications for this compound :

  • Para-substituted esters with bulky groups (e.g., -C₂H₅) could exhibit steric hindrance, affecting binding to enzymatic targets like nitric oxide synthase (NOS) .

Research Findings and Trends

Spectroscopic Characterization

  • ¹H NMR : Ethyl groups typically show triplet signals for CH₃ (δ 1.2–1.4) and quartet signals for CH₂ (δ 2.4–2.6), as seen in ethyl-substituted analogs .
  • MS (EI) : Molecular ion peaks for 2-methylbenzoate esters are expected at m/z values corresponding to their molecular weights (e.g., ~270–300 g/mol for C₁₆H₁₆O₂) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-ethylphenyl 2-methylbenzoate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis of aryl benzoates like this compound typically involves esterification between 2-methylbenzoic acid derivatives and 4-ethylphenol. A two-step approach is recommended:

Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to form an active ester intermediate.

Nucleophilic substitution : React the activated ester with 4-ethylphenol under anhydrous conditions (e.g., dry THF) at 60–80°C for 12–24 hours .

  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>80%) are achievable by controlling moisture levels and stoichiometric ratios (1:1.2 acid-to-phenol) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Key signals include:
  • Aromatic protons: δ 6.8–7.5 ppm (multiplet for substituted benzene rings).
  • Ethyl group: δ 1.2–1.4 ppm (triplet for –CH2CH3), δ 2.6 ppm (quartet for Ar–CH2–).
  • Methyl ester: δ 2.3 ppm (singlet for –COOCH3).
  • IR : Strong C=O stretch at ~1720 cm<sup>−1</sup> (ester carbonyl), aromatic C–H stretches at 3050–3100 cm<sup>−1</sup> .
    • Validation : Compare spectral data with computed DFT simulations or literature analogs (e.g., 4-ethylphenyl 4-tert-butylbenzoate) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve discrepancies in hydrogen-bonding patterns?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
  • Anisotropic displacement parameters for non-H atoms.
  • Hydrogen atoms placed geometrically and refined using a riding model.
  • Validate using R1 (<5%) and wR2 (<10%) .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to categorize motifs (e.g., D for donor, A for acceptor). For example, C–H···O interactions may form R2<sup>2</sup>(8) motifs .

Q. What strategies mitigate contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Experimental Design :

Dose-Response Studies : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference in cell-based assays.

  • Data Interpretation :
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of biological replicates.
  • Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

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